1-Boc-1-ethylhydrazine

PROTAC Targeted Protein Degradation HDAC6 Inhibitor

1-Boc-1-ethylhydrazine (tert-butyl 1-ethylhydrazine-1-carboxylate, CAS 955370-01-1) is a mono-Boc-protected alkyl hydrazine building block with the molecular formula C₇H₁₆N₂O₂ and a molecular weight of 160.21 g/mol. It is a liquid at room temperature and is commonly supplied at 95% or higher purity.

Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
CAS No. 955370-01-1
Cat. No. B1399415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-1-ethylhydrazine
CAS955370-01-1
Molecular FormulaC7H16N2O2
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCN(C(=O)OC(C)(C)C)N
InChIInChI=1S/C7H16N2O2/c1-5-9(8)6(10)11-7(2,3)4/h5,8H2,1-4H3
InChIKeyVVAWWZVWLRCTOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-1-ethylhydrazine (CAS 955370-01-1): A Protected Hydrazine Building Block for Systematic SAR and PROTAC Development


1-Boc-1-ethylhydrazine (tert-butyl 1-ethylhydrazine-1-carboxylate, CAS 955370-01-1) is a mono-Boc-protected alkyl hydrazine building block with the molecular formula C₇H₁₆N₂O₂ and a molecular weight of 160.21 g/mol [1]. It is a liquid at room temperature and is commonly supplied at 95% or higher purity . The compound serves as a protected, nucleophilic nitrogen source in multi-step organic synthesis, enabling chemoselective functionalization at the unprotected terminal hydrazine nitrogen while the Boc group masks the other [2]. Its primary role is as a versatile intermediate in the construction of drug-like molecules, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs), where it introduces an ethyl-substituted hydrazine motif [3].

Why Generic Substitution Fails: The Critical Role of Alkyl Side-Chain Choice in 1-Boc-1-ethylhydrazine's Reactivity and Application Scope


Within the family of mono-Boc-protected alkyl hydrazines, the specific alkyl substituent is not a trivial interchangeable feature but a key determinant of the building block's reactivity, stability, and ultimate application . While 1-Boc-1-methylhydrazine (CAS 21075-83-2) is widely used, its lower molecular weight and different steric environment can lead to divergent reaction outcomes [1]. The Boc-ethylhydrazine motif is specifically required for certain pharmacophores, such as the ethyl hydrazide zinc-binding group in HDAC6-targeting PROTACs, where the ethyl chain provides an optimal balance of lipophilicity and target engagement [2]. Simply substituting a methyl or isopropyl analog would alter the molecule's lipophilicity (LogP), steric bulk, and the resulting biological activity, making the procurement of the correct, specified building block non-negotiable for reproducible medicinal chemistry and process development [3].

1-Boc-1-ethylhydrazine Quantitative Differentiation Evidence: Comparator-Based Analysis for Scientific Procurement


Monomeric Boc-Ethylhydrazine vs. Alternative Protecting Group Strategies in PROTAC Design: Superior Degradation Activity

The ethyl hydrazide moiety, derived from a Boc-ethylhydrazine building block like 1-Boc-1-ethylhydrazine, provides a quantitatively superior alternative to the genotoxic hydroxamate zinc-binding group (ZBG) in HDAC6-targeting PROTACs [1]. The most potent PROTAC (compound 17c) developed with this ethyl hydrazide ZBG achieved an HDAC6 degradation maximum (D_max) of 91% with a DC₅₀ of 14 nM, demonstrating that the ethyl motif is not just an inert replacement but a functional driver of potency, in contrast to generic hydroxamate-based degraders with inherent safety liabilities [1].

PROTAC Targeted Protein Degradation HDAC6 Inhibitor Medicinal Chemistry

Predicted Physicochemical Profile Differentiated from Closest Analogs: Guiding Selection for Downstream Drug Design

The predicted lipophilicity of 1-Boc-1-ethylhydrazine (LogP = 1.1171) provides a quantitative basis for distinguishing it from its closest commercially available analogs. While detailed LogP data for the exact methyl and isopropyl analogs is less commonly reported at major vendors, a class-level inference can be drawn: the ethyl derivative occupies a lipophilicity space between the more polar methyl analog and the more lipophilic isopropyl analog. This incremental increase in LogP can be crucial for optimizing the drug-like properties (e.g., cellular permeability, solubility) of a lead series, making the ethyl analog a strategic choice for balancing potency and pharmacokinetics .

Lipophilicity Physicochemical Properties Drug Design Building Block Selection

Hydrolytic Stability Profile as a Key Differentiator for Procurement and Long-Term Use

The practical handling and stability of 1-Boc-1-ethylhydrazine is a critical differentiator. As a liquid at room temperature , its physical form simplifies automated dispensing and array synthesis compared to solid analogs. Furthermore, specific storage recommendations, such as keeping the compound at 2-8°C and protected from light , are well-documented by major suppliers. This contrasts with the more labile nature of unprotected hydrazines, which require more stringent handling, and ensures the building block retains its high purity (>95%) over extended research periods [1].

Stability Storage Conditions Procurement Sample Management

Batch-to-Batch Purity Consistency Enabling Reproducible Synthesis: 97-98.8% Assay Specifications

High and well-characterized purity is a non-negotiable procurement criterion. Multiple independent suppliers provide detailed quality control data for this specific building block. For example, Shaoyuan Technology reports batch purity levels reaching 98.2% and 98.8% , while Beyotime maintains a standard specification of 97% . This consistency, supported by CoA with NMR, HPLC, and/or GC data , is a significant advantage over less characterized hydrazine sources, ensuring that downstream reaction yields and product purity are not compromised by variable starting material quality.

Quality Control Purity Reproducibility Process Chemistry

Industrial Supply Chain Scalability: From Milligram to Kilogram Quantities from Multiple Sources

The compound's maturity in the supply chain is a key differentiator for projects that may transition from discovery to scale-up. Bide Pharmatech, for instance, offers the compound in sizes ranging from 100 mg up to 1 kg . This contrasts with more specialized or less common alkyl hydrazine building blocks, which may only be available in small research quantities or from a single vendor. The availability of multiple commercial sources (e.g., GLPBio, Sigma-Aldrich, Bide Pharmatech, Beyotime) provides procurement professionals with competitive pricing and security of supply, a critical factor often overlooked when selecting a building block for a long-term project .

Supply Chain Scalability Bulk Procurement Process Development

Best-Fit Application Scenarios for 1-Boc-1-ethylhydrazine Based on Quantified Differentiation


Synthesis of Next-Generation, Non-Genotoxic HDAC6-Targeting PROTACs

When designing HDAC6 degraders that avoid the liability of hydroxamate-based zinc-binding groups, 1-Boc-1-ethylhydrazine is the preferred starting material to introduce the ethyl hydrazide motif. As demonstrated by Stopper et al. (2025), this specific building block is essential for achieving a DC₅₀ of 14 nM and 91% degradation potency in HEK293T cells, a result that other alkyl chain lengths would likely not replicate due to altered target engagement [1].

Strategic Building Block for Lead Optimization: Fine-Tuning Lipophilicity

In a drug discovery program where the lipophilicity of a lead series requires precise adjustment, 1-Boc-1-ethylhydrazine (LogP 1.12) represents a quantifiable step up in molecular LogP from the methyl analog, offering a data-driven path to optimize cellular permeability and solubility without introducing excessive bulk. This makes it a key reagent for systematic Structure-Activity Relationship (SAR) studies .

Reliable Intermediate for Scaled-Up Process Chemistry

For a project transitioning from medicinal chemistry to preclinical development, the procurement of 1-Boc-1-ethylhydrazine is de-risked by its multi-vendor, bulk supply chain. With batch purity consistently at or above 97% and availability up to 1 kg from established suppliers like Bide Pharmatech, it provides a robust foundation for scale-up without the need for costly and time-consuming custom synthesis .

High-Throughput Parallel Synthesis and Library Production

The compound's stable liquid physical form under standard storage conditions (2-8°C) makes it highly amenable to automated liquid handling and high-throughput parallel synthesis workflows, a practical advantage over solid, potentially hygroscopic, or less stable hydrazine building blocks. This directly improves operational efficiency in large-scale library production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-1-ethylhydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.